molecular formula C22H17BrN6O3 B2993161 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172862-21-3

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2993161
CAS No.: 1172862-21-3
M. Wt: 493.321
InChI Key: UVXRJCQYYNJNSH-UHFFFAOYSA-N
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Description

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H17BrN6O3 and its molecular weight is 493.321. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings, similar to the one , are synthesized using bioisosterism principles, aiming to create molecules with significant biological activities. A notable method involves the 1,3-dipolar cycloaddition reaction, which is a key step in synthesizing novel oxadiazolyl pyrrolo triazole diones with potential anti-protozoal and anti-cancer properties (Dürüst et al., 2012). Such synthetic strategies allow for the construction of diverse heterocyclic compounds that are of interest for further pharmacological evaluation.

Biological Activities and Potential Therapeutic Uses

Anti-protozoal Activity

The synthesized oxadiazolyl pyrrolo triazole diones exhibit promising in vitro anti-protozoal activity, making them candidates for further investigation as potential treatments for protozoal infections. The specific activities against various protozoal species highlight the importance of heterocyclic compounds in the development of new anti-infective agents (Dürüst et al., 2012).

Antimicrobial and Antileishmanial Activity

Other studies have focused on the antimicrobial and antileishmanial activities of compounds bearing 1,2,4-oxadiazole and 1,2,4-triazole rings. These compounds were found to be effective against a range of bacterial species and the Leishmania major species, indicating their potential as antimicrobial and antileishmanial agents. This opens up avenues for their use in treating infections caused by resistant microorganisms and parasitic diseases such as leishmaniasis (Ustabaş et al., 2020).

Anticancer Potential

The incorporation of 1,2,4-triazole and 1,2,4-oxadiazole rings into molecular structures has also been explored for anticancer potential. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, suggesting a promising area for the development of new anticancer therapies. The ability to inhibit specific cellular processes involved in cancer progression makes these heterocyclic compounds valuable in the search for novel therapeutic options (Abdelrehim, 2021).

Properties

IUPAC Name

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O3/c23-15-6-2-5-14(9-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-8-7-12-3-1-4-13(12)10-16/h2,5-10,18-19H,1,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRJCQYYNJNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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